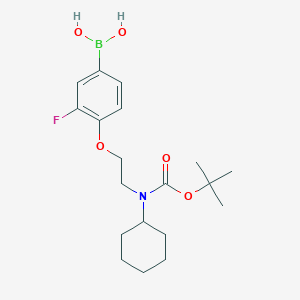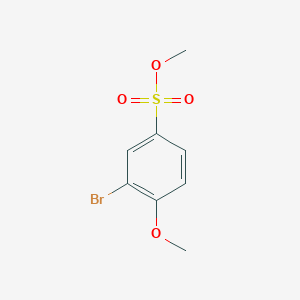
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
Descripción general
Descripción
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. It is a highly versatile compound that can be used in the development of novel drugs, catalysts, and advanced materials.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research shows that derivatives similar to 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde have been used in the development of various chemical syntheses. For instance, related compounds have been utilized in metalation and functionalization processes of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, leading to the generation of carboxylic acids and deprotonated intermediates for further chemical reactions (Cottet et al., 2004).
Catalytic Processes
Studies have demonstrated the application of similar brominated compounds in catalytic processes like the Suzuki cross-coupling reaction. This process involves the reaction of brominated salicylaldehyde with pyridylboronic acid, highlighting the importance of such compounds in facilitating efficient and high-yield chemical syntheses (Wang et al., 2014).
Biological Evaluation
Research also includes the synthesis and biological evaluation of compounds structurally related to 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde. These studies involve the preparation of bromo-hydroxynaphthalen derivatives and their subsequent evaluation for antimicrobial activities, indicating the potential of these compounds in the development of new antimicrobial agents (Sherekar et al., 2021).
Pharmaceutical Applications
There are also instances where related bromo-benzaldehyde compounds have been synthesized and characterized for potential use in pharmaceutical applications. For example, the synthesis of tetra-nuclear macrocyclic Zn(II) complexes using 3-bromo-2-hydroxybenzaldehyde derivatives shows the utility of such compounds in creating complex molecular structures for potential medicinal use (Wang et al., 2021).
Molecular Diversity and Drug Synthesis
Lastly, research highlights the role of similar compounds in contributing to molecular diversity and the synthesis of small molecule drugs. This includes the study of brominated benzaldehydes in the creation of diverse molecular structures with potential applications in drug synthesis, particularly in the field of oncology (Zhang et al., 2018).
Propiedades
IUPAC Name |
3-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO/c12-9-5-8(6-16)1-2-10(9)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDKGZRHJJIRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211466 | |
| Record name | Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | |
CAS RN |
1707365-36-3 | |
| Record name | Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707365-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-bromo-4-(3,3-difluoro-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



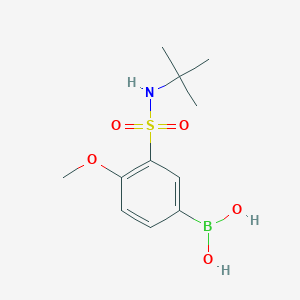
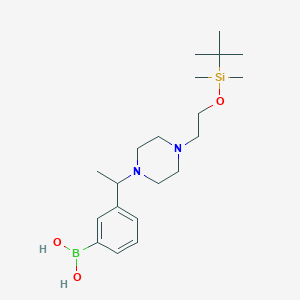

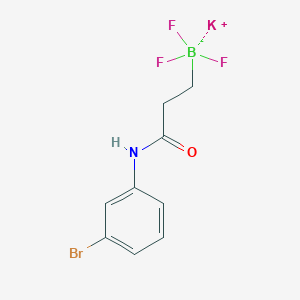




![2-Bromobenzo[d]thiazol-7-ol](/img/structure/B1408106.png)


